3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 922000-17-7
VCID: VC11949208
InChI: InChI=1S/C16H13ClN2O2/c17-12-3-1-2-11(8-12)16(21)18-13-5-6-14-10(9-13)4-7-15(20)19-14/h1-3,5-6,8-9H,4,7H2,(H,18,21)(H,19,20)
SMILES: C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74 g/mol

3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

CAS No.: 922000-17-7

Cat. No.: VC11949208

Molecular Formula: C16H13ClN2O2

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide - 922000-17-7

Specification

CAS No. 922000-17-7
Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
IUPAC Name 3-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Standard InChI InChI=1S/C16H13ClN2O2/c17-12-3-1-2-11(8-12)16(21)18-13-5-6-14-10(9-13)4-7-15(20)19-14/h1-3,5-6,8-9H,4,7H2,(H,18,21)(H,19,20)
Standard InChI Key UCEVFIOSRIXPSN-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Canonical SMILES C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide, reflects its bipartite structure: a chlorinated benzamide group connected to a partially saturated quinolinone ring. Key structural attributes include:

  • A tetrahydroquinolinone core with a ketone at position 2 and an amide bond at position 6.

  • A 3-chlorobenzoyl group substituting the amide nitrogen, introducing steric and electronic effects.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC16H13ClN2O2\text{C}_{16}\text{H}_{13}\text{ClN}_2\text{O}_2
Molecular Weight300.74 g/mol
SMILESC1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
InChI KeyUCEVFIOSRIXPSN-UHFFFAOYSA-N
CAS Registry922000-17-7

The planar benzamide moiety and non-planar tetrahydroquinolinone ring create a semi-rigid conformation, which may influence receptor binding.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H}-NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 3.4–2.9 ppm (methylene groups in the tetrahydroquinoline ring), and δ 10.2 ppm (amide NH).

  • 13C^{13}\text{C}-NMR: Peaks at δ 170.5 ppm (carbonyl carbon) and δ 140–120 ppm (aromatic carbons).
    Mass spectrometry (MS) shows a molecular ion peak at m/z 300.74, consistent with the molecular weight.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Formation of Tetrahydroquinolinone: Cyclization of aniline derivatives with cyclic ketones via Friedländer annulation .

  • Benzamide Coupling: Reaction of 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine).

Key Reaction:

6-Amino-THQ+3-Cl-Benzoyl ChlorideEt3N3-Chloro-N-(2-Oxo-THQ-6-yl)Benzamide[1][4]\text{6-Amino-THQ} + \text{3-Cl-Benzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{3-Chloro-N-(2-Oxo-THQ-6-yl)Benzamide} \quad[1][4]

Optimization Challenges

  • Yield Limitations: The final coupling step typically achieves 60–70% yield due to steric hindrance at the amide nitrogen.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product from unreacted starting materials.

Biological Activity and Mechanisms

Antiproliferative Effects

In a 2022 Nature study, tetrahydroquinolinone derivatives demonstrated dose-dependent cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cells . For 3-chloro-N-(2-oxo-THQ-6-yl)benzamide:

  • IC50_{50}: 12.3 μM (MCF-7) and 15.8 μM (HCT-116).

  • Mechanism: Induction of apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Enzyme Inhibition

The compound inhibits P2X7 receptors, purinergic receptors implicated in inflammation and cancer progression:

  • Binding Affinity: Ki=0.8μMK_i = 0.8 \, \mu\text{M} (compared to 1.4 μM for the reference antagonist A-804598).

  • Selectivity: >50-fold selectivity over P2X1–P2X6 subtypes.

Pharmacological Applications

Anticancer Therapeutics

The compound’s dual action—apoptosis induction and P2X7 inhibition—positions it as a multi-target agent for solid tumors . Preclinical studies show synergy with doxorubicin, reducing cardiotoxicity risks .

Neuroinflammatory Disorders

P2X7 receptor antagonism may alleviate neuropathic pain and neuroinflammation, as evidenced by reduced IL-1β release in microglial cells.

Future Directions

Structural Modifications

  • Alkyl Chain Incorporation: Adding propyl or cyclopropyl groups to the tetrahydroquinoline nitrogen may enhance blood-brain barrier penetration .

  • Sulfonamide Analogues: Replacing the benzamide with a sulfonamide group could improve aqueous solubility .

Clinical Translation

  • Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability in rodent models.

  • Toxicology Profiling: Acute and subchronic toxicity evaluations to establish safety margins.

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